Cas no 1111113-38-2 (5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine)

5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine 化学的及び物理的性質
名前と識別子
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- 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine
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- MDL: MFCD11876931
- インチ: 1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-10(5-7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19)
- InChIKey: DXUZMUVBOYBITE-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC=C(C2=CNC(=O)N=C2)C=C1
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB323004-5 g |
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%; . |
1111113-38-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB323004-5g |
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%; . |
1111113-38-2 | 95% | 5g |
€1159.00 | 2025-02-17 |
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidineに関する追加情報
Introduction to 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine (CAS No. 1111113-38-2)
5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine (CAS No. 1111113-38-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its pyrimidine core structure functionalized with a 4-BOC-aminophenyl group and a 2-hydroxy substituent, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino functionality highlights its utility in multi-step synthetic pathways, particularly in the development of peptidomimetics and small-molecule inhibitors.
The significance of 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine lies in its versatility as a building block for drug discovery initiatives. Pyrimidine derivatives are well-documented for their pharmacological properties, often exhibiting antimicrobial, antiviral, and anticancer activities. The structural motif of this compound, combining a pyrimidine ring with an aromatic phenyl group and hydroxyl substituents, positions it as a promising candidate for modulating biological targets such as kinases, proteases, and other enzymes involved in disease pathways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound’s chemical framework allows for modifications at multiple positions, enabling chemists to fine-tune its properties for specific applications. For instance, the 4-BOC-amino group can be deprotected under acidic conditions to yield a free amino acid derivative, facilitating further derivatization into peptidomimetics that mimic natural peptides while offering enhanced stability and bioavailability.
One of the most compelling aspects of 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that target the root causes of these diseases. The pyrimidine scaffold in this compound provides a suitable platform for designing such inhibitors due to its ability to interact with the ATP-binding pockets of kinases through hydrogen bonding and hydrophobic interactions.
Moreover, the 2-hydroxy group on the pyrimidine ring introduces an additional layer of functional diversity. This hydroxyl moiety can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, it can serve as a site for further chemical modifications, such as etherification or esterification, to tailor the compound’s solubility and metabolic stability.
The pharmaceutical industry has increasingly recognized the importance of intermediates like 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine in streamlining drug development pipelines. The efficiency of modern drug discovery heavily relies on access to high-quality intermediates that can be incorporated into complex molecular architectures with minimal synthetic hurdles. This compound exemplifies how strategic functionalization can yield versatile building blocks capable of facilitating rapid and scalable synthesis of lead compounds.
Recent advancements in computational chemistry have further enhanced the utility of such intermediates. Molecular modeling techniques allow researchers to predict how modifications to the structure of 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine will affect its binding affinity and selectivity for biological targets. By leveraging these computational tools alongside experimental validation, scientists can accelerate the optimization process, reducing the time and cost associated with bringing new drugs to market.
The synthesis of 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine typically involves multi-step reactions starting from readily available precursors. The introduction of the Boc-amino group is achieved through standard amide coupling reactions, often employing reagents such as diethyl carbonyl dicarbonate (DEC) or Boc anhydride in the presence of a base catalyst. Subsequent functionalization at the 2-position with a hydroxyl group can be accomplished through oxidation or hydrolysis reactions depending on the synthetic route chosen.
The purity and quality of 5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine are critical factors influencing its downstream applications. High-purity intermediates ensure minimal impurities carry over into subsequent synthetic steps or final drug formulations, thereby maintaining consistency and efficacy throughout the drug development process. Manufacturers often employ advanced purification techniques such as column chromatography or recrystallization to achieve the required level of purity.
In conclusion,5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine (CAS No. 1111113-38-2) represents a valuable asset in pharmaceutical chemistry due to its structural versatility and functional utility. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,5-(4-BOC-Aminophenyl)-2-hydroxypyrimidine is poised to remain at the forefront of medicinal chemistry innovation.
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